4-(2-Methyl-4-nitrophenoxy)phenol
Description
4-(2-Methyl-4-nitrophenoxy)phenol is a phenolic derivative featuring a phenoxy substituent with a methyl group at the ortho position and a nitro group at the para position relative to the hydroxyl group.
- Structural Features: The nitro group (-NO₂) enhances electron-withdrawing effects, while the methyl group introduces steric hindrance and modest electron-donating effects.
- Potential Applications: Similar compounds exhibit nonlinear optical (NLO) properties, making them candidates for photonic devices, sensors, or optical limiters .
Properties
IUPAC Name |
4-(2-methyl-4-nitrophenoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-9-8-10(14(16)17)2-7-13(9)18-12-5-3-11(15)4-6-12/h2-8,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPIGPKWGOPDAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600676 | |
| Record name | 4-(2-Methyl-4-nitrophenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112556-08-8 | |
| Record name | 4-(2-Methyl-4-nitrophenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-4-nitrophenoxy)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-methyl-4-nitrophenol with phenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of 4-(2-Methyl-4-nitrophenoxy)phenol may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Transition metal catalysts, such as copper or palladium, are often employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-4-nitrophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo electrophilic and nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are commonly used in nucleophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the substituents introduced.
Scientific Research Applications
4-(2-Methyl-4-nitrophenoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-4-nitrophenoxy)phenol involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be attributed to its ability to inhibit the activity of enzymes involved in the inflammatory response, such as Cyclooxygenase-2 (COX-2). The compound’s structure allows it to interact with the active site of the enzyme, thereby blocking its activity and reducing inflammation.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Observations :
- Nitro Group Impact: The para-nitro group in 4-nitrophenol lowers the HOMO-LUMO gap compared to non-nitrated phenols, enhancing charge transfer. In 4-(2-Methyl-4-nitrophenoxy)phenol, the nitro group likely amplifies polarity and NLO response.
- Steric Effects: The ortho-methyl group in the target compound may hinder molecular packing, reducing crystallinity compared to 4-nitrophenol, which forms strong hydrogen-bonded networks.
Nonlinear Optical (NLO) Properties
Key Observations :
- The imidazole-phenol compound exhibits high β and γ values due to charge transfer between the imidazole and phenol moieties. The target compound’s phenoxy-nitro system may show comparable NLO activity if intramolecular charge transfer is efficient.
Key Observations :
- Solubility: The target compound’s phenoxy group reduces water solubility compared to 4-nitrophenol but may improve organic solvent compatibility.
- Thermal Stability: The methyl group could enhance thermal stability relative to unsubstituted nitrophenols, similar to the imidazole-phenol derivative .
Biological Activity
4-(2-Methyl-4-nitrophenoxy)phenol is an organic compound classified under aryloxy phenols. It has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biochemical properties, molecular mechanisms, and various biological activities supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of 4-(2-Methyl-4-nitrophenoxy)phenol is C₁₃H₁₁NO₄, featuring a phenolic structure with a nitro group and an ether linkage. The presence of the nitro group is significant as it enhances the compound's reactivity and biological interactions.
Anti-Tumor Effects
Research indicates that 4-(2-Methyl-4-nitrophenoxy)phenol exhibits anti-tumor properties. Studies have shown that it can inhibit the growth of various cancer cell lines by modulating key signaling pathways involved in cell proliferation and apoptosis. For instance, it has been linked to the inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors, which plays a critical role in tumorigenesis.
Anti-Inflammatory Effects
The compound also demonstrates anti-inflammatory activities. It has been investigated for its ability to reduce inflammatory markers and cytokines in vitro, suggesting potential applications in treating inflammatory diseases. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
Biochemical Interactions
4-(2-Methyl-4-nitrophenoxy)phenol interacts with various enzymes and proteins, influencing metabolic pathways. Notably, it acts as a substrate for para-nitrophenol 4-monooxygenase, facilitating its conversion into reactive intermediates such as methyl-1,4-benzoquinone. These intermediates are implicated in cellular signaling and metabolic processes.
Cellular Effects
The compound affects gene expression related to nitrophenolic compound catabolism, impacting cellular metabolism and energy production. Its effects vary with dosage; lower concentrations may promote cell survival while higher concentrations can induce oxidative stress and apoptosis.
Pharmacokinetics
The pharmacokinetic profile of 4-(2-Methyl-4-nitrophenoxy)phenol suggests that its absorption, distribution, metabolism, and excretion are influenced by its chemical structure. The nitro group enhances its solubility and reactivity, impacting its bioavailability and interaction with biological targets .
In Vivo Studies
Animal model studies have demonstrated that 4-(2-Methyl-4-nitrophenoxy)phenol can exhibit dose-dependent effects on health outcomes. At lower doses, it shows minimal adverse effects; however, at elevated doses, it has been linked to toxicity characterized by respiratory distress and neurotoxicity .
Clinical Implications
Given its dual role as an anti-tumor and anti-inflammatory agent, 4-(2-Methyl-4-nitrophenoxy)phenol may serve as a candidate for therapeutic interventions in cancer treatment protocols. Ongoing research aims to elucidate its efficacy in clinical settings while addressing safety profiles associated with long-term use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
